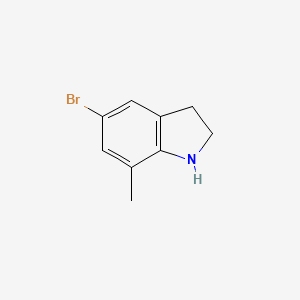

5-Bromo-7-methylindoline

Description

Contextual Significance of Indoline (B122111) Frameworks in Contemporary Organic Synthesis

The indoline scaffold, a bicyclic structure composed of a fused benzene (B151609) and a dihydrogenated pyrrole (B145914) ring, is a "privileged" structural motif in medicinal chemistry. sigmaaldrich.com This designation stems from its frequent appearance in a vast array of biologically active compounds, including natural products and synthetic pharmaceuticals. sigmaaldrich.combldpharm.com The rigid, three-dimensional architecture of the indoline core provides an excellent platform for the spatial orientation of various functional groups, enabling precise interactions with biological targets such as enzymes and receptors. bldpharm.com

Indoline and its parent structure, indole (B1671886), are central to the composition of many vital biomolecules, such as the essential amino acid tryptophan and the neurotransmitter serotonin. bldpharm.com Their derivatives are noted for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. fishersci.ca Consequently, the development of efficient and innovative methods for synthesizing and functionalizing the indoline core remains a highly active area of research in modern organic synthesis. sigmaaldrich.com

Strategic Importance of Halogenated and Alkylated Indoline Derivatives in Modern Synthetic Methodologies

The introduction of halogen atoms and alkyl groups onto the indoline framework is a critical strategy for modulating the physicochemical and biological properties of the resulting molecules. Halogenation, the process of adding a halogen such as bromine, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net A bromine substituent, as seen in 5-Bromo-7-methylindoline, serves a dual purpose. It not only modifies the electronic character of the aromatic ring but also provides a reactive handle for further chemical transformations, such as metal-catalyzed cross-coupling reactions, which are fundamental in constructing complex molecular architectures. chemicalbook.com

Overview of Research Trajectories for this compound in Chemical Sciences

While direct research on this compound itself is focused on its role as a precursor, its significance is highlighted by the applications of its immediate derivatives. This compound is a key intermediate in the synthesis of more complex molecules with demonstrated utility in both medicinal and agrochemical research.

A primary research trajectory involves its oxidation to this compound-2,3-dione (also known as 5-bromo-7-methylisatin). This dione (B5365651) derivative has been identified as a valuable precursor for creating compounds with potential anti-inflammatory activity and as modulators for biological targets like the CFTR protein and AMPA receptors. lbaochemicals.comachemblock.com Furthermore, patent literature reveals the use of this compound-2,3-dione in the synthesis of anthranilic diamides, a class of compounds investigated for their efficacy in controlling invertebrate pests. The development of spiro-heterocycles, such as 5'-Bromo-7'-methylspiro[imidazolidine-4,3'-indoline]-2,2',5-trione, represents another avenue of exploration, leveraging the indoline core for creating novel three-dimensional structures for drug discovery.

These applications underscore the role of this compound as a foundational building block. Research efforts are therefore implicitly directed towards its efficient synthesis and its utilization in creating a diverse library of functionalized indolines for screening in various biological and material science applications.

Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 205584-66-3 | bldpharm.com |

| Molecular Formula | C₉H₁₀BrN | bldpharm.com |

| Molecular Weight | 212.09 g/mol | bldpharm.com |

| IUPAC Name | This compound | bldpharm.com |

| SMILES | BrC1=CC2=C(NCC2)C(C)=C1 | bldpharm.com |

| Storage | Inert atmosphere, store in freezer, under -20°C |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h4-5,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXFPTJSPKPIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 7 Methylindoline and Proximal Precursors

Direct Synthetic Routes to 5-Bromo-7-methylindoline

Direct synthetic routes leading to this compound are not extensively documented. The principal and most effective method for its preparation involves the reduction of the C2-C3 double bond of 5-Bromo-7-methylindole. This transformation from the indole (B1671886) to the indoline (B122111) core is a critical final step after the establishment of the desired aromatic substitution pattern.

One effective method for this reduction utilizes sodium cyanoborohydride (NaBH₃CN) in an acidic solvent such as acetic acid. The reaction proceeds by dissolving 5-bromoindole (B119039) in acetic acid, followed by the addition of sodium cyanoborohydride at a controlled temperature. This reagent is a mild and selective reducing agent, which is crucial for preserving the bromo-substituent on the aromatic ring. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Following the reaction, a standard workup procedure involving neutralization with a base (e.g., NaOH solution) and extraction with an organic solvent yields the desired this compound.

Catalytic hydrogenation represents another viable pathway for the reduction of substituted indoles to indolines. This method is considered an atom-economical and environmentally benign approach. Catalysts based on transition metals such as platinum (e.g., Pt/C) are effective for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, often with a Brønsted acid co-catalyst to activate the indole ring towards reduction. Care must be taken to control the reaction conditions to prevent over-reduction of the benzene (B151609) ring or hydrodebromination. More recently, main-group element catalysts, such as sterically hindered triarylboranes, have been developed for the metal-free hydrogenation of indoles, offering an alternative with high turnover numbers.

Table 1: Key Reduction Methods for Indole to Indoline Transformation

| Method | Key Reagents & Conditions | Advantages | Considerations |

|---|---|---|---|

| Chemical Reduction | Sodium cyanoborohydride (NaBH₃CN), Acetic Acid (AcOH), Room Temperature | High yield, mild conditions, good chemoselectivity (preserves bromo group). | Requires stoichiometric amounts of reducing agent and generates waste. |

| Catalytic Hydrogenation | H₂ gas, Pt/C catalyst, p-toluenesulfonic acid, Water or other solvent, Room Temperature | Atom-economical, environmentally friendly. | Potential for catalyst poisoning, over-reduction, or hydrodebromination if not controlled. |

| Metal-Free Hydrogenation | H₂ gas, Triarylborane catalyst (e.g., B(C₆F₅)₃), Solvent-free or in solvent | Avoids transition metal contamination, high turnover numbers. | Catalyst sensitivity and cost may be factors. |

Precursor Synthesis and Transformation Pathways to the Indoline Core

A robust and well-defined synthetic route to 5-Bromo-7-methylindole starts from commercially available 4-bromo-2-methylaniline (B145978). google.com This multi-step approach allows for precise control over the placement of the bromo and methyl substituents on the benzene ring of the indole nucleus.

####### 2.2.1.1.1. Sequential Iodination, Sonogashira Coupling, and Ring-Closing Reactions

This pathway involves a three-step sequence: iodination of the aniline (B41778), a palladium-catalyzed Sonogashira coupling with a protected alkyne, and a final ring-closing reaction to form the indole heterocycle. google.com

Step 1: Iodination The synthesis commences with the iodination of 4-bromo-2-methylaniline. This electrophilic aromatic substitution reaction introduces an iodine atom ortho to the amino group, a position necessary for the subsequent ring-closing step. A common iodinating agent for this transformation is iodine monochloride (ICl) or a combination of iodine (I₂) and an oxidizing agent. The reaction is typically performed in a solvent like acetonitrile (B52724) at room temperature. google.com This step yields 4-bromo-2-iodo-6-methylaniline.

Step 2: Sonogashira Coupling The resulting iodinated aniline derivative undergoes a Sonogashira coupling reaction. This is a powerful cross-coupling reaction that forms a carbon-carbon bond between a vinyl or aryl halide (in this case, the iodoaniline) and a terminal alkyne. google.com A common alkyne used is trimethylsilylacetylene (B32187) (TMSA), which serves as a surrogate for acetylene. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI), in the presence of a base like triethylamine (B128534) (Et₃N). google.com This step produces an N-(4-bromo-2-methyl-6-((trimethylsilyl)ethynyl)phenyl) intermediate. The trimethylsilyl (B98337) group is often cleaved in situ or in a subsequent step to yield the terminal alkyne.

Step 3: Ring-Closing Reaction The final step is the intramolecular cyclization of the ethynylaniline intermediate to form the indole ring. This ring closure is typically promoted by a base and can be catalyzed by a transition metal, often the same palladium catalyst used in the coupling step or a copper salt. google.com The reaction is heated in a suitable solvent, which facilitates the nucleophilic attack of the amino group onto the alkyne, leading to the formation of the five-membered pyrrole (B145914) ring fused to the benzene ring. This yields the final product, 5-Bromo-7-methylindole, with reported yields ranging from 75% to 80%. google.com

Table 2: Synthesis of 5-Bromo-7-methylindole from 4-Bromo-2-methylaniline google.com

| Step | Reaction | Key Reagents & Conditions | Typical Yield |

|---|---|---|---|

| 1 | Iodination | 4-bromo-2-methylaniline, I₂, Acetonitrile, Room Temperature | High Conversion |

| 2 | Sonogashira Coupling | 4-bromo-2-iodo-6-methylaniline, TMSA, Pd(PPh₃)₂Cl₂, CuI, Et₃N | Intermediate Step |

| 3 | Ring-Closing | Base, Heat (e.g., 60°C) | 75-80% |

An alternative strategy for synthesizing 5-Bromo-7-methylindole is the direct bromination of 7-methylindole (B51510). This approach is more atom-economical but relies heavily on controlling the regioselectivity of the electrophilic substitution reaction to favor bromination at the C5 position over other possible sites on the indole ring.

####### 2.2.1.2.1. Electrophilic Aromatic Substitution Mechanisms and Control

The indole nucleus is an electron-rich aromatic system, highly susceptible to electrophilic attack. The electron density is highest at the C3 position of the pyrrole ring, followed by the C5 and C7 positions of the benzene ring. In the case of 7-methylindole, the C3 position is the most nucleophilic. However, electrophilic substitution on the benzene portion can be achieved under specific conditions.

The methyl group at the C7 position is an ortho-, para-directing activator. Therefore, it directs incoming electrophiles to the C6 (ortho) and C4 (para) positions. Concurrently, the pyrrole nitrogen atom strongly activates the C5 and C7 positions. The combination of these electronic effects makes the C5 position a favorable site for electrophilic attack.

To achieve regioselective bromination at the C5 position, careful selection of the brominating agent and reaction conditions is essential. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of aromatic compounds, including indoles. It is a milder source of electrophilic bromine compared to molecular bromine (Br₂), which can lead to over-bromination or reaction at the more reactive C3 position. The reaction is typically carried out in an inert solvent, such as dimethylformamide (DMF) or acetonitrile, which can influence the selectivity. Using DMF as the solvent often enhances para-selectivity in the bromination of electron-rich aromatic compounds. By controlling the stoichiometry of NBS and maintaining moderate reaction temperatures, the bromination can be directed preferentially to the C5 position of 7-methylindole.

An in-depth examination of the synthetic pathways leading to this compound and its key precursors reveals a variety of sophisticated chemical strategies. These methodologies encompass selective halogenation, diverse indole cyclization techniques, and specific transformations of related heterocyclic systems. This article provides a detailed analysis of these synthetic approaches, focusing on the reagents, catalytic systems, and mechanistic principles that govern the formation of these compounds.

1

A direct synthesis for 5-bromo-7-methylindole, a primary precursor to this compound, has been developed starting from 4-bromo-2-methylaniline. This multi-step process involves an initial iodination reaction, followed by a Sonogashira coupling reaction and a final ring-closing step to yield the target indole. google.com

2 Reagents and Catalyst Systems for Selective Bromination

The introduction of a bromine atom onto an indole or precursor scaffold is a critical step in the synthesis of this compound. The regioselectivity of this electrophilic substitution is highly dependent on the chosen reagent, catalyst, and substrate.

N-bromosuccinimide (NBS): NBS is a widely utilized reagent for the bromination of indoles. It serves as a mild and reliable source of electrophilic bromine. acsgcipr.org Depending on the reaction conditions and the substitution pattern of the indole ring, NBS can facilitate bromination at different positions. For instance, the reaction can be directed to either the C2 position or the benzylic position of a C3-methyl group by controlling whether the mechanism proceeds via an electrophilic or a free-radical pathway. acs.org

Molecular Bromine (Br₂): While effective, molecular bromine is a harsh reagent. Its reaction with indole derivatives can lead to multiple substitutions and side reactions. However, it can be used for specific transformations, such as in electrophilic cyclization processes. beilstein-archives.org

Pyridinium (B92312) Bromide Perbromide (PBPB): This reagent is a solid, stable complex of pyridinium bromide and bromine, making it a safer and more manageable alternative to liquid bromine. wikipedia.org It functions as a strong oxidizing agent and a source of electrophilic bromine for halogenation reactions. wikipedia.org PBPB has been successfully used for the bromination of dimethyl indole-2,3-dicarboxylates, yielding the 5-bromo derivative as the sole product. researchgate.net

Enzyme Catalysis: Biocatalytic halogenation presents a green chemistry approach, offering high selectivity under mild, aqueous conditions. nih.gov Flavin-dependent halogenase (FDH) enzymes, such as RebH variants, have been shown to effectively brominate a range of indole derivatives. nih.govfrontiersin.org Notably, electron-rich substrates like 7-methylindole are brominated with good to high yields. nih.gov These enzymatic reactions typically install the bromine at the most electrophilic site, which for unsubstituted indoles is the C3 position. nih.govresearchgate.net

Electrochemical Methods: Electrochemical synthesis provides a sustainable alternative to traditional bromination, obviating the need for hazardous chemical oxidants. mdpi.comnih.gov This method involves the anodic oxidation of a bromide salt (e.g., NH₄Br or nBu₄NBr) to generate the reactive bromine species in situ. mdpi.commdpi.com This technique has been successfully applied to the C-H bromination of indoles, achieving excellent yield and regioselectivity for the 3-bromoindole product. mdpi.comnih.gov

| Reagent/Method | Typical Use | Advantages | Limitations | Reference |

|---|---|---|---|---|

| N-bromosuccinimide (NBS) | Regioselective bromination | Mild, solid reagent, controllable selectivity | Can lead to different products (radical vs. electrophilic) | acs.org |

| Molecular Bromine (Br₂) | General bromination | Strong brominating agent | Harsh, can cause over-bromination and side reactions | beilstein-archives.org |

| Pyridinium Bromide Perbromide | Electrophilic bromination | Solid, stable, safer than Br₂ | Primarily used for specific substrates | wikipedia.orgresearchgate.net |

| Enzyme Catalysis (Halogenases) | Highly selective C-H bromination | Environmentally benign, high regioselectivity | Substrate specificity, requires specific enzyme | nih.govresearchgate.net |

| Electrochemical Methods | C-H bromination | Sustainable, avoids chemical oxidants, high yield | Requires specialized equipment | mdpi.comnih.gov |

3 Stereoelectronic Effects Governing Regioselectivity

The regiochemical outcome of the electrophilic bromination of 7-methylindole is governed by a combination of stereoelectronic effects. The indole ring system is inherently electron-rich, which activates it toward electrophilic attack.

Pyrrole Ring vs. Benzene Ring: The pyrrole moiety is significantly more electron-rich and thus more reactive towards electrophiles than the benzene ring. Consequently, electrophilic substitution, including bromination, overwhelmingly occurs at the C3 position if it is unsubstituted.

Substituent Effects: The methyl group at the C7 position is an electron-donating group, which activates the benzene ring through a positive inductive effect and hyperconjugation. libretexts.org As an ortho-, para-directing group, it enhances the nucleophilicity of the C5 and C6 positions. The C5 position is para to the C7-methyl group, making it a favorable site for substitution on the benzene ring.

Controlling Regioselectivity: To achieve bromination at the C5 position, as required for 5-bromo-7-methylindole, the more reactive C3 position must be considered. Strategies to favor C5 bromination can include the use of protecting groups at the N1 position or directing groups that sterically or electronically favor substitution on the carbocyclic ring. Computational studies on related systems like 4-substituted indazoles confirm that specific sites on the benzenoid ring can be made more prone to electrophilic attack. rsc.org For example, regioselective C6 bromination of methyl indolyl-3-acetate was achieved by introducing electron-withdrawing groups at the N1 position, which deactivates the pyrrole ring and allows the substitution to occur on the benzene ring. researchgate.net

3 Alternative Indole Cyclization Methodologies

The construction of the core indole skeleton is a fundamental aspect of synthesizing precursors for this compound. Numerous named reactions provide versatile routes to substituted indoles.

Bartoli Indole Synthesis: This reaction is particularly useful for synthesizing 7-substituted indoles. It involves the reaction of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. mdpi.com The steric bulk of the ortho substituent is often beneficial, leading to higher yields. mdpi.com

Fischer Indole Synthesis: One of the oldest and most reliable methods, the Fischer synthesis produces an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. synarchive.com The reaction proceeds through a phenylhydrazone intermediate which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. synarchive.com

Gassman Indole Synthesis: This one-pot reaction synthesizes 3-thiomethylindoles from an aniline and a ketone bearing a thioether substituent. wikipedia.org The key steps involve the formation of an N-chloroaniline, reaction with the keto-thioether to form a sulfonium (B1226848) salt, and a subsequent synarchive.comwikipedia.org-sigmatropic rearrangement upon addition of a base. wikipedia.orgresearchgate.net The 3-thiomethyl group can be subsequently removed using Raney nickel. wikipedia.org

Nenitzescu Indole Synthesis: This method forms 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The mechanism involves a Michael addition followed by a nucleophilic attack from the enamine and subsequent elimination. wikipedia.orgsynarchive.com

Reissert Indole Synthesis: The Reissert synthesis involves the condensation of an ortho-nitrotoluene with diethyl oxalate. The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization with reagents like zinc in acetic acid to form the indole-2-carboxylic acid, which can then be decarboxylated.

Carbonylative Approaches: These methods utilize carbon monoxide to construct the indole ring. For example, metal-catalyzed carbonylative cyclization of 2-nitroalkynes and aryl iodides can produce N-aroylindoles. acs.org Another approach involves the reductive cyclization of 2-nitrostyrene derivatives in the presence of a metal catalyst and carbon monoxide under high pressure and temperature. acs.org

2 Synthesis of 5-Bromo-1-methylindoline-2,3-dione and Related Indoline-diones

Indoline-2,3-diones, commonly known as isatins, are important synthetic intermediates. The synthesis of a 5-bromo-1-methyl substituted version involves the formation of the isatin (B1672199) core followed by functionalization.

1 Alkylation Reactions (e.g., with Iodomethane)

N-alkylation of isatins is a common transformation. nih.gov The reaction proceeds by generating the isatin anion with a base, followed by nucleophilic attack on an alkylating agent like iodomethane. nih.gov Common bases used for this deprotonation step include sodium hydride (NaH), potassium carbonate (K₂CO₃), and caesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF). nih.govresearchgate.net

2 Application of Phase Transfer Catalysis in Indoline-dione Synthesis

Phase-transfer catalysis (PTC) is a highly effective technique for the N-alkylation of isatins, particularly under liquid-solid conditions. researchgate.netimist.ma This method avoids the need for strong bases and anhydrous solvents. In a typical PTC setup, the isatin, an alkyl bromide, and a solid base like potassium carbonate are combined in a nonpolar solvent with a catalytic amount of a phase-transfer agent, such as tetrabutylammonium (B224687) bromide (TBAB). researchgate.net The catalyst transports the isatin anion from the solid or aqueous phase into the organic phase, where it reacts with the alkylating agent. acsgcipr.org This technique has been successfully used for the alkylation of isatin with long-chain alkyl bromides in DMF. researchgate.net

3 General Reduction Strategies for Indole to Indoline Transformation

The conversion of the aromatic indole nucleus to the saturated indoline ring is a key final step in the synthesis of this compound. This reduction of the C2-C3 double bond can be accomplished through several methods.

Catalytic Hydrogenation: This is a common and efficient method. Heterogeneous catalysts like platinum on carbon (Pt/C) can be used, often in acidic aqueous media, to give excellent yields of indolines. nih.gov Homogeneous catalysts, including complexes of rhodium (Rh) and iridium (Ir), are also effective, particularly for the asymmetric hydrogenation of N-protected indoles. frontiersin.org

Metal-Acid Reduction: Classic chemical reduction using a metal and an acid, such as zinc dust in phosphoric acid, can reduce indoles to indolines. wikipedia.org This method is effective but can be complicated by the tendency of indoles to polymerize in strongly acidic conditions. guidechem.com

Borane Reagents: Borane complexes in the presence of an acid like trifluoroacetic acid provide a rapid and high-yield method for reducing indoles to the corresponding indolines. rsc.org

Metal-Ammonia Reduction: Dissolving metals, such as lithium, sodium, or potassium in liquid ammonia, can selectively reduce indole-2-carboxylic acids to the corresponding indoline-2-carboxylic acids. guidechem.com

| Method | Reagents/Catalyst | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pt/C, Rh/Ir complexes | Acidic media, moderate H₂ pressure | Green, high yield, potential for asymmetry | frontiersin.orgnih.gov |

| Metal-Acid Reduction | Zinc dust, Phosphoric acid | Inert atmosphere | Classic, effective chemical reduction | wikipedia.org |

| Borane Reagents | Borane complex, Trifluoroacetic acid | Standard laboratory conditions | Rapid, good yields | rsc.org |

| Metal-Ammonia Reduction | Li, Na, or K in liquid NH₃ | Low temperature | Selective for certain substituted indoles | guidechem.com |

Integration of Green Chemistry Principles in Synthetic Route Development

The synthesis of indoline derivatives, including this compound, has increasingly benefited from the application of green chemistry principles, which aim to reduce the environmental impact of chemical processes. Modern synthetic approaches focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

One prominent green strategy is the use of photocatalysis, which can facilitate reactions under mild conditions, often without the need for traditional transition metal catalysts. nih.govacs.orgscispace.com A recently developed method for producing substituted indolines employs a metal-free, photocatalyzed decarboxylative radical arylation. nih.govscispace.com This approach is noted for its compatibility with a wide range of functional groups, which is often a limitation in metal-catalyzed reactions. nih.govacs.org The use of visible light and a catalyst like eosin (B541160) Y aligns with green chemistry goals by harnessing a renewable energy source and employing a less toxic catalyst. acs.orgscispace.com

The development of an environment-friendly synthesis for the related compound 5-bromoindole highlights a pathway that could be adapted for this compound. wipo.intgoogle.com This process involves a "clean bromination reaction" and mild reaction conditions, which presents a safer and less polluting alternative to older methods that used reagents like bromine in acetic anhydride. wipo.int By avoiding harsh reagents and minimizing the production of isomeric impurities, such methods contribute to both environmental safety and product purity. wipo.int

The table below summarizes various green chemistry approaches applicable to the synthesis of indoline and indole scaffolds.

| Green Chemistry Principle | Synthetic Strategy | Advantages |

| Use of Renewable Feedstocks/Energy | Visible Light Photocatalysis | Utilizes light as a renewable energy source; mild reaction conditions. acs.orgscispace.com |

| Catalysis | Iron Catalysis, Eosin Y (Organic Dye) | Employs abundant, sustainable metals or metal-free organic catalysts. acs.orgrsc.org |

| Atom Economy / Step Reduction | Multicomponent Reactions (MCRs) | High atom economy, convergent synthesis reduces steps and waste. rsc.org |

| Safer Solvents and Auxiliaries | Solvent-free or Green Solvents (e.g., 2-MeTHF, ethanol) | Reduces use of and exposure to hazardous organic solvents. rsc.orgrsc.org |

| Waste Prevention | Metal- and Photocatalyst-free Cascade Reactions | Avoids metal contamination and reduces waste from catalysts and reagents. rsc.org |

| Design for Energy Efficiency | Mild Reaction Conditions (e.g., room temperature) | Lowers energy consumption compared to high-temperature reactions. acs.orgrsc.org |

Consideration of Scalability for Academic and Preparative Applications

The transition of a synthetic route from a small-scale academic laboratory setting to larger preparative applications requires careful consideration of factors such as cost, safety, and operational simplicity. For this compound and its precursors, several synthetic challenges and solutions have been identified.

A patent for the synthesis of 5-bromo-7-methylindole, a direct precursor to this compound, explicitly addresses the scalability limitations of previously reported methods. google.com One prior route required the use of quinoline (B57606) as a solvent in a high-temperature decarboxylation step, making it costly and difficult to manage in post-reaction workup, rendering it unsuitable for large-scale preparation. google.com Another method involved a reduction step using expensive lithium borohydride, which also presented low yields and purification difficulties, hindering its industrial applicability. google.com A third approach, the Bartoli indole synthesis, while having a shorter route, necessitated more than three molar equivalents of a Grignard reagent and cryogenic conditions, both of which are challenging and costly to implement on a large scale. google.com To overcome these issues, a more scalable three-step route starting from 4-bromo-2-methylaniline was developed, involving iodination, a Sonogashira coupling, and a final ring-closing reaction, yielding the product in high purity and an 80% yield. google.com

The scalability of modern, greener synthetic methods is also a critical consideration. For instance, a photocatalyzed method for substituted indoline synthesis was successfully demonstrated on a scale of over 1 mmol (specifically, 500 mg), with yields remaining high, suggesting its potential for preparative applications. acs.org Similarly, a novel cascade arylation/cyclization reaction for synthesizing indolyl pyrroloindolines was successfully performed on a gram-scale, demonstrating its practical utility. rsc.org

The table below outlines key factors influencing the scalability of synthetic routes for indoline derivatives.

| Scalability Factor | Favorable Attributes for Large Scale | Unfavorable Attributes for Large Scale |

| Reagent Cost & Availability | Inexpensive, readily available starting materials (e.g., 4-bromo-2-methylaniline). google.com | Expensive reagents (e.g., lithium borohydride, noble metal catalysts). google.com |

| Reaction Conditions | Room temperature or moderately elevated temperatures; atmospheric pressure. acs.orggoogle.com | Cryogenic (very low) temperatures; high-pressure hydrogenation. google.com |

| Solvent Use | No solvent, or use of low-cost, recyclable, non-toxic solvents (e.g., ethanol). rsc.orgrsc.org | Specialized, high-boiling point solvents (e.g., quinoline) that complicate removal. google.com |

| Stoichiometry | Catalytic amounts of reagents. rsc.org | Use of super-stoichiometric amounts of reagents (e.g., >3 equivalents of Grignard reagent). google.com |

| Workup & Purification | Simple extraction or crystallization. google.com | Complex chromatographic purification. google.com |

| Safety | Use of stable reagents and intermediates. | Use of pyrophoric or highly toxic reagents. |

Ultimately, the choice of synthetic route depends on the desired scale. While complex, multi-step syntheses with expensive reagents may be acceptable for small-scale academic research, preparative and industrial applications demand robust, cost-effective, and safe processes.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

X-ray Diffraction (XRD) Crystallography

Elucidation of Absolute Molecular Structure and Conformation

No experimental data from single-crystal X-ray diffraction is available for 5-bromo-7-methylindoline. Such data would be essential to determine precise bond lengths, bond angles, and torsional angles, which define the molecule's conformation, including the planarity of the bicyclic system and the puckering of the five-membered indoline (B122111) ring.

Analysis of Crystal Packing, Hydrogen Bonding Networks, and π-Stacking Interactions

The absence of crystallographic information precludes any analysis of the supramolecular architecture of this compound. A detailed description of intermolecular forces, such as potential N-H···Br hydrogen bonds, C-H···π interactions, or π-π stacking between the aromatic rings of adjacent molecules in the crystal lattice, cannot be provided.

Corroboration of Regiochemical Outcomes via XRD

While the synthesis of this compound can be inferred from standard organic chemistry principles, X-ray diffraction serves as the ultimate confirmation of the regiochemistry—unequivocally distinguishing it from other possible isomers (e.g., 6-bromo-7-methylindoline or 4-bromo-7-methylindoline). Without a determined crystal structure, this definitive experimental corroboration is missing from the scientific record.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard tool in computational chemistry for investigating the electronic structure of many-body systems. It is particularly effective for predicting the properties of organic molecules like 5-Bromo-7-methylindoline. DFT methods are used to determine the molecule's ground-state energy, electron density, and other fundamental properties, which in turn can be used to predict its reactivity and spectroscopic characteristics.

DFT calculations are crucial for predicting the reactivity of this compound. By calculating the distribution of electron density and the energies of molecular orbitals, researchers can identify the most likely sites for nucleophilic or electrophilic attack. For instance, the bromine and methyl substituents on the indoline (B122111) ring significantly influence the electron density distribution, thereby directing the regioselectivity of further chemical modifications.

A fundamental application of DFT is the optimization of molecular geometry to find the most stable conformation (the structure with the lowest energy). This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting optimized geometry provides precise information about bond lengths, bond angles, and torsion (dihedral) angles.

While experimental data from techniques like X-ray crystallography for this compound is not available in the searched literature, DFT provides a reliable method for predicting these parameters. For comparison, theoretical calculations on related indole (B1671886) derivatives have shown excellent agreement with experimental values. The table below presents theoretically calculated geometrical parameters for a related compound, 5-bromo-1H-indole-3-carboxaldehyde, which can serve as an illustrative example of the type of data obtained from DFT calculations.

| Bond | Calculated Length (Å) |

|---|---|

| N1-C2 | 1.376 |

| C2-C3 | 1.388 |

| C4-C5 | 1.387 |

| C5-Br8 | 1.950 |

| C6-C7 | 1.395 |

| Angle | Calculated Angle (°) |

|---|---|

| C2-N1-C11 | 109.3 |

| N1-C2-C3 | 110.0 |

| C2-C3-C12 | 107.0 |

| C4-C5-Br8 | 119.2 |

Note: The data in Tables 1 and 2 are for 5-Bromo-1H-indole-3-carboxaldehyde and are provided for illustrative purposes to demonstrate the output of DFT calculations. luc.edu These values are expected to be similar but not identical for this compound.

By mapping the potential energy surface, DFT calculations can elucidate the energy profiles of chemical reactions involving this compound. An energy profile plots the energy of the system as a function of the reaction coordinate, which represents the progress of the reaction. Key points on this profile include the energies of the reactants, products, any intermediates, and the transition states that connect them.

The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur (the activation energy). Identifying the structure and energy of the transition state is crucial for understanding reaction kinetics. While specific transition state structures for reactions of this compound have not been detailed in the available literature, the methodology is a standard practice in computational chemistry for predicting reaction rates and mechanisms.

Quantum Mechanical (QM) Analysis of Reaction Regioselectivity

Quantum mechanical analyses are essential for understanding and predicting the regioselectivity of chemical reactions, such as electrophilic aromatic substitution, on molecules like this compound. These methods provide a detailed picture of the electronic structure, which governs where a chemical reaction is most likely to occur.

Frontier Molecular Orbital (FMO) theory is a key component of QM analysis for predicting reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The distribution of these orbitals across the molecule indicates the most probable sites for reaction. For an electrophilic attack on this compound, the reaction will preferentially occur at the atoms where the HOMO density is highest. Conversely, a nucleophilic attack would be directed towards atoms with the highest LUMO density.

The energy gap between the HOMO and LUMO is also an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

The following table provides illustrative HOMO and LUMO energies for a related imidazole (B134444) derivative, demonstrating the type of data generated from such analyses.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2967 |

| LUMO Energy | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

Note: The data in Table 3 is for a substituted imidazole derivative and is presented for illustrative purposes. irjweb.com The values for this compound would differ.

Electron density distribution maps, often visualized as Molecular Electrostatic Potential (MEP) maps, provide a visual representation of the charge distribution in a molecule. These maps show regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For aromatic and heteroaromatic compounds like this compound, electrophilic substitution is a common and important reaction class. Computational methods can predict the most likely position for an incoming electrophile to attack the ring. This prediction is based on analyzing the electronic properties of the different carbon atoms in the aromatic ring.

Methods like calculating the relative energies of the sigma-complexes (also known as Wheland intermediates) formed upon electrophilic attack at each possible position can be used. The position that leads to the most stable intermediate (lowest energy) is predicted to be the major product. Additionally, analyzing the distribution of the HOMO and the calculated atomic charges can provide a qualitative prediction of the most nucleophilic sites on the ring, which are the preferred targets for electrophiles. rsc.org The presence of the electron-donating methyl group and the electron-withdrawing but ortho-para directing bromo group on the indoline ring will have a combined effect on directing the position of further electrophilic substitutions.

In Silico Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

In silico modeling is a cornerstone of modern chemical research, enabling the detailed analysis of non-covalent interactions that govern the behavior of molecules in various environments. For this compound, understanding these interactions is crucial for predicting its physical properties, crystal packing, and potential biological activity. The key intermolecular forces at play are hydrogen bonding and π-stacking.

Hydrogen Bonding: The indoline scaffold contains a secondary amine (N-H) group, which is a potent hydrogen bond donor. nih.gov Computational studies on related indole structures have extensively modeled the thermodynamics and geometry of these hydrogen bonds. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the strength and nature of hydrogen bonds formed between the N-H group of this compound and various acceptor molecules (e.g., water, carbonyls, or other heteroatoms). These models can predict interaction energies, optimal bond distances, and angles, providing a quantitative measure of bond strength. The ability to form these bonds is a critical factor influencing the solubility and binding affinity of indole-containing molecules in biological systems. nih.gov

π-Stacking: The aromatic portion of the this compound ring system facilitates π-stacking interactions. These are non-covalent interactions that occur between aromatic rings and are vital for the structure of DNA, proteins, and the stability of molecular crystals. nih.gov Computational studies on halogenated 3-methylindole (B30407) dimers have shown that substituents on the aromatic ring significantly influence the stability of π-stacked arrangements. nih.gov For this compound, the bromine atom and methyl group would modulate the electron density of the benzene (B151609) ring, thereby affecting the quadrupole moment and the strength of π-π interactions. rsc.org DFT calculations, particularly those incorporating dispersion corrections, are employed to accurately model these interactions and predict the most stable stacking geometries (e.g., parallel-displaced vs. T-shaped). msstate.edu

| Interaction Type | Key Structural Feature | Computational Method | Predicted Parameters | Significance |

| Hydrogen Bonding | Indoline N-H group | DFT (e.g., M06-2X) | Interaction Energy, Bond Distance/Angle | Influences solubility and receptor binding |

| π-Stacking | Aromatic Ring System | Dispersion-Corrected DFT | Dimer Binding Energy, Inter-planar Distance | Governs crystal packing and ligand-protein stability |

Application of Computational Models in Reaction Design and Optimization

Computational models have become indispensable in synthetic chemistry for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways. This predictive power helps to reduce the need for extensive trial-and-error experimentation. mit.edu For a molecule like this compound, computational approaches can be applied to various aspects of its synthesis.

One key application is the prediction of reactivity and regioselectivity. For instance, in electrophilic aromatic substitution reactions on the indoline ring, DFT calculations can determine the electron density at various positions, predicting the most likely site of substitution. Models can calculate the energies of reaction intermediates and transition states to build a complete energy profile for a proposed reaction mechanism. This allows chemists to identify the rate-determining step and explore how different catalysts or reaction conditions might lower the activation barrier. mit.edu

Furthermore, computational screening can be used to select optimal reagents or catalysts. By modeling the interaction between a substrate and a catalyst, it's possible to predict which catalyst will provide the highest yield and selectivity. For example, in designing a cross-coupling reaction to further functionalize the bromine atom on this compound, computational models could screen a library of ligands for a metal catalyst to identify the one that promotes the most efficient reaction. researchgate.net

| Application Area | Computational Technique | Information Gained | Impact on Synthesis |

| Predicting Regioselectivity | Frontier Molecular Orbital (FMO) Theory, Electrostatic Potential Maps | Identification of most reactive sites | Guides strategy for functionalization |

| Mechanism Elucidation | Transition State Searching, Reaction Path Following | Activation energies, reaction intermediates | Optimization of conditions (temp, pressure) |

| Catalyst Design | Molecular Docking, DFT | Catalyst-substrate binding energies | Selection of optimal catalyst for yield/selectivity |

Theoretical Studies on Distortion Energies and Their Impact on Chemical Selectivity

A sophisticated application of computational chemistry is the use of the distortion/interaction model, also known as the activation strain model (ASM), to understand and predict chemical reactivity and selectivity. nih.govresearchgate.net This model deconstructs the activation energy of a reaction into two primary components: the distortion energy (the energy required to deform the reactants from their ground-state geometries into the geometries they adopt in the transition state) and the interaction energy (the actual interaction between the distorted reactants in the transition state). nih.gov

This model has been successfully applied to explain the regioselectivity of reactions involving highly reactive intermediates like indolynes, which are derived from indole or indoline precursors. nih.govnih.gov Computational studies have demonstrated that the regioselectivity of nucleophilic attack on an unsymmetrical indolyne is often controlled by the distortion energy. acs.org The nucleophile preferentially attacks the carbon atom of the aryne triple bond that requires less energy to distort into the transition state geometry. nih.govresearchgate.net

For a potential reaction involving a 5-bromo-7-methylindolyne intermediate, DFT calculations could be used to compute the distortion energies for nucleophilic attack at the two different positions of the aryne. The favored reaction pathway would be the one with the lower total activation energy, which is often correlated with the lower distortion energy component. nih.gov This analysis provides a powerful predictive tool for designing reactions that yield a specific, desired regioisomer.

| Model Component | Definition | Role in Selectivity | Computational Method |

| Distortion Energy (Activation Strain) | Energy needed to deform reactants into their transition state geometries. | The transition state with the lower distortion energy is often favored, thus controlling the regiochemical outcome. | DFT Geometry Optimization |

| Interaction Energy | Stabilizing interaction between the distorted reactants at the transition state. | Overcomes the distortion energy to allow the reaction to proceed. | DFT Single-Point Energy Calculation |

By dissecting the activation barrier, the distortion/interaction model offers a deeper, more physically intuitive understanding of chemical selectivity than analyses based solely on ground-state properties. researchgate.net

Advanced Applications and Utilization of 5 Bromo 7 Methylindoline in Synthetic Organic Chemistry

5-Bromo-7-methylindoline as a Versatile Synthetic Building Block in Complex Molecule Construction

This compound, along with its oxidized form 5-bromo-7-methylindole, is a highly versatile synthetic building block essential for creating complex molecules. scbt.comcymitquimica.com The utility of this compound stems from the reactivity of the bromine and methyl substituents and the inherent nucleophilicity of the indole (B1671886)/indoline (B122111) core. cymitquimica.com The bromine atom at the C-5 position serves as a key functional handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular frameworks.

The presence of the C-7 methyl group sterically influences the reactivity of the adjacent positions and can participate in synthetic transformations. The indoline nitrogen can be readily alkylated or acylated, providing another point for diversification. This multi-functional nature allows chemists to employ this compound in multi-step syntheses to construct a diverse array of substituted heterocyclic systems. biosynth.com Its role as a foundational component is critical in building libraries of compounds for drug discovery and developing novel materials. cymitquimica.com

Precursor in the Total Synthesis of Complex Indole/Indoline Alkaloids and Natural Products

The indole nucleus is a core component of numerous naturally occurring alkaloids with significant biological activities. rsc.orgresearchgate.net Synthetic strategies for these complex targets often rely on pre-functionalized indole precursors to streamline the assembly process. 5-Bromo-7-methylindole, a direct synthetic relative of the indoline, has been instrumental as a precursor in the total synthesis of such compounds.

A notable application is in the synthesis of the tricyclic indole alkaloids dilemmaone A and B. researchgate.net The synthesis of dilemmaone A was achieved in three steps starting from 6-bromo-5-methyl-7-nitroindoline, a closely related precursor, highlighting the utility of the bromo-methyl-indoline framework. researchgate.net Furthermore, the Bartoli indole synthesis, a powerful method for creating 7-substituted indoles, has been used to prepare 7-bromo-substituted indoles from ortho-substituted nitro-aromatic compounds. wordpress.com These 7-bromoindoles can then be subjected to radical reduction to yield the final unsubstituted indole alkaloids, demonstrating a flexible route to natural product synthesis. wordpress.com This approach underscores the strategic importance of halogenated indoles like 5-bromo-7-methylindole in providing access to complex alkaloid skeletons. rsc.org

Carbazole (B46965) alkaloids are a class of natural products known for their diverse biological properties and applications in materials science. metu.edu.trmetu.edu.tr 5-Bromo-7-methylindole derivatives are valuable precursors for constructing functionalized carbazole and other annulated indole systems. The Diels-Alder reaction is a powerful tool for this purpose, where indole-based dienes react with various dienophiles to form the carbazole core. metu.edu.trmetu.edu.tr Research has demonstrated the synthesis of dienes containing 5-bromo indole units, which undergo cycloaddition reactions to produce functionalized carbazoles. metu.edu.trmetu.edu.tr

Other methodologies include Lewis acid-mediated annulation reactions. For example, bromo-methylindoles can react with arenes or heteroarenes in the presence of a Lewis acid like zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃) to form arylated indoles, which then undergo intramolecular cyclization and aromatization to yield annulated carbazoles. rsc.org These cascade reactions provide an efficient pathway to polycyclic aromatic systems. rsc.orgnih.gov

Table 1: Selected Methodologies for Carbazole Synthesis

| Precursor Type | Reaction Type | Catalyst/Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Indole-based diene (with 5-bromo unit) | Diels-Alder Cycloaddition | N-methylmaleimide (dienophile) | Functionalized Carbazole | metu.edu.trmetu.edu.tr |

| Bromo-methylindole | Friedel-Crafts Alkylation / Annulation | Veratrole, FeCl₃ | Annulated Carbazole | rsc.org |

| N-protected 2-amido biphenyls | Intramolecular Oxidative C-N Coupling | Cu(OTf)₂ | Substituted Carbazole | rsc.org |

Role in the Synthetic Development of Biologically Active Agents (from a synthetic methodology perspective)

From a synthetic methodology standpoint, this compound and its indole counterpart are pivotal in developing biologically active agents. biosynth.com The compound's structure allows for systematic modification, enabling the exploration of structure-activity relationships (SAR). The bromine atom is particularly useful, serving as an anchor point for palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents. This versatility facilitates the creation of diverse chemical libraries based on the indole/indoline scaffold. rsc.org

Derivatives such as 5-Bromo-1-methylindoline-2,3-dione (a derivative of 5-bromoisatin) are versatile substrates for synthesizing numerous heterocyclic compounds with potential biological activities, including antimicrobial and cytotoxic effects. researchgate.netiucr.org The synthesis of these agents often involves the initial functionalization of the 5-bromo-7-methylindole core, followed by further transformations to build the final active molecule.

The indole ring system is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. rsc.orgacs.org this compound contributes to this field by providing a reliable and adaptable starting point for the synthesis of novel therapeutic candidates. biosynth.com Its pre-installed functional groups (bromo and methyl) guide synthetic strategies and allow for the efficient construction of lead compounds. For instance, derivatives of 5-bromoindole (B119039) have been used to synthesize novel phosphonium (B103445) salts, which are being investigated for their unique chemical properties and potential applications. mdpi.com The ability to rapidly generate analogs by exploiting the reactivity of the bromine atom accelerates the drug discovery process, allowing researchers to quickly probe the biological effects of different substitutions on the indole core. chemscene.com

Chemical probes are essential tools for studying biological systems, enabling the investigation of enzyme functions, receptor interactions, and metabolic pathways. scbt.comnih.gov this compound derivatives serve as valuable intermediates in the synthesis of such probes. The bromine atom can be replaced with photoreactive groups (like diazirines) or "clickable" handles (like alkynes) to create photoaffinity or electrophilic probes. researchgate.net These probes can covalently label their biological targets, allowing for target identification and validation. researchgate.net For example, indole derivatives are used to create ligands for studying receptors and enzymes, where the specific substitution pattern, achievable from precursors like this compound, dictates the binding affinity and selectivity. nih.gov

Application of this compound Derivatives in Material Science (e.g., Organic Electronics, Photonic Materials)

Beyond its biomedical applications, the this compound framework is finding use in material science. smolecule.com Derivatives of this compound, particularly carbazoles synthesized from it, possess interesting electronic and photophysical properties. metu.edu.tr Carbazoles are known for their wide band gap and charge transport capabilities, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic materials for solar cells. metu.edu.trmetu.edu.tr

The synthesis of novel carbazole derivatives from 5-bromo-indole precursors allows for the tuning of their photophysical properties. metu.edu.trmetu.edu.tr By altering the substituents on the carbazole core, which can be achieved through reactions at the bromine position of the starting indole, researchers can modify the material's light absorption and emission characteristics. This makes this compound and its derivatives promising building blocks for the development of new functional organic materials. smolecule.comlabsolu.ca

Design and Synthesis of Novel Functional Aromatic Scaffolds and Nanomaterials

The strategic functionalization of heterocyclic compounds is a cornerstone of modern materials science and synthetic organic chemistry. This compound, with its reactive bromine atom and stereocenter-rich indoline core, represents a versatile building block for the construction of complex molecular architectures. While direct research on this compound in the synthesis of functional aromatic scaffolds and nanomaterials is limited, its potential can be inferred from the well-documented reactivity of its close analogue, 5-bromo-7-methylindole, and other related bromo-indole derivatives. The presence of the bromine atom at the C-5 position is particularly significant, as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the extension of the aromatic system.

Synthesis of Fused Aromatic Scaffolds via Cross-Coupling Reactions

The bromine atom on the this compound scaffold is ideally positioned for participating in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, allowing for the fusion and extension of aromatic systems.

The Suzuki-Miyaura coupling, for instance, would involve the reaction of this compound with a variety of organoboron reagents (boronic acids or esters) to introduce new aryl or heteroaryl substituents. tcichemicals.com This method is widely employed for synthesizing biaryl compounds, which are common motifs in organic electronic materials. tcichemicals.com The general conditions for such a transformation are well-established and typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. consensus.app

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination |

| Ligand | SPhos, PCy₃ | Stabilizes the palladium center and promotes catalysis |

| Base | K₂CO₃, Cs₂CO₃, t-BuOK | Activates the organoboron reagent |

| Solvent | Toluene/Water, Dioxane, DMF | Reaction medium |

This table represents a generalized scheme. Optimal conditions would require empirical determination.

Similarly, the Sonogashira coupling could be employed to introduce alkynyl groups onto the indoline core by reacting it with terminal alkynes. This reaction is valuable for creating rigid, linear structures often sought after in materials for optoelectronic applications. A patented method outlines a similar strategy using a Sonogashira coupling step in the synthesis of a related 5-bromo-7-methylindole derivative.

Construction of Carbazole-Based Architectures

Carbazoles are a class of nitrogen-containing heterocyclic compounds with a fused three-ring system that exhibit attractive photophysical and electronic properties, making them useful in organic light-emitting diodes (OLEDs) and solar cells. metu.edu.tr Research has demonstrated the synthesis of functionalized carbazole derivatives using bromo-substituted indole precursors through reactions like the Diels-Alder reaction. metu.edu.trmetu.edu.tr

In a relevant study, dienes derived from 5-bromoindole units were reacted with various dienophiles to construct the carbazole skeleton. metu.edu.trmetu.edu.tr This approach highlights a powerful strategy for building complex, functional aromatic scaffolds from simpler bromo-indole building blocks. The resulting carbazole derivatives' photophysical properties were investigated, underscoring their potential in optoelectronic devices. metu.edu.tr Although this research utilized an indole rather than an indoline, the fundamental approach of using the bromo-substituted ring to build more complex aromatic systems is directly applicable.

Table 2: Diels-Alder Approach to Carbazole Synthesis

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Resulting Scaffold | Potential Application |

| Indole-based diene (with 5-bromo substituent) | N-substituted maleimide | Functionalized Carbazole | Organic Electronics metu.edu.trmetu.edu.tr |

Potential in Nanomaterial Synthesis

The development of novel nanomaterials from organic precursors is a rapidly advancing field. Indole derivatives, in general, are recognized for their unique electronic properties, which make them suitable for applications in organic electronics and photovoltaics. smolecule.com The ability to functionalize the this compound core through the cross-coupling reactions mentioned above allows for the synthesis of tailored molecules with specific electronic and self-assembly properties.

These tailored molecules can be designed to act as monomers for polymerization or as building blocks that self-assemble into larger supramolecular structures, such as nanofibers or thin films. While specific examples utilizing this compound in nanomaterial synthesis are not yet prevalent in the literature, its potential as a precursor for new organic semiconductors and other functional nanomaterials is significant. The synthesis of such materials often relies on the precise control over molecular structure that reactions like the Suzuki-Miyaura coupling provide.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-7-methylindoline, and how can reaction yields be maximized under varying catalytic conditions?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) are effective for functionalizing the indoline core. Key variables include catalyst loading (e.g., Pd(OAc)₂ or Pd(dba)₂), ligand selection (e.g., XPhos or SPhos), solvent polarity (e.g., DMF vs. toluene), and temperature (80–120°C). Reaction optimization via Design of Experiments (DoE) can systematically evaluate interactions between these parameters. For example, orthogonal arrays or response surface methodology (RSM) can identify optimal conditions for yield maximization .

Q. Which spectroscopic techniques are most effective in characterizing the structural integrity of this compound, particularly distinguishing between regioisomeric impurities?

- Methodological Answer : High-resolution - and -NMR are critical for confirming regiochemistry, with NOESY/ROESY experiments resolving spatial proximity of substituents. X-ray crystallography provides unambiguous structural validation, while LC-MS monitors purity. For bromine isotope patterns (), isotopic mass spectrometry can distinguish between brominated isomers .

Advanced Research Questions

Q. How do electronic effects of the bromo and methyl substituents influence the reactivity of this compound in cross-coupling reactions, and can DFT calculations predict regioselectivity?

- Methodological Answer : The electron-withdrawing bromo group activates the indoline core for nucleophilic substitution, while the methyl group sterically hinders certain positions. Density Functional Theory (DFT) at the B3LYP/6-31G* level (as validated in thermochemical studies ) calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions, guiding predictions of regioselectivity in C–C bond formation .

Q. What strategies resolve contradictions in observed vs. predicted spectral data (e.g., NMR chemical shifts) for this compound derivatives?

- Methodological Answer : Discrepancies between experimental and computed NMR shifts often arise from solvent effects or conformational flexibility. Hybrid methods like gauge-including atomic orbital (GIAO) calculations with implicit solvation models (e.g., PCM or SMD) improve accuracy. For dynamic systems, molecular dynamics (MD) simulations coupled with time-averaged chemical shift predictions reconcile static DFT models with experimental data .

Q. How can this compound serve as a precursor in synthesizing complex heterocyclic systems for pharmaceutical applications, and what are the key mechanistic steps?

- Methodological Answer : The compound’s bromine site enables late-stage diversification via cross-coupling to introduce pharmacophores (e.g., aryl, heteroaryl). Mechanistic studies using -labeling or in-situ IR spectroscopy track intermediates in cyclization reactions. For example, intramolecular Heck reactions form polycyclic scaffolds, with DFT-derived transition-state models identifying rate-limiting steps .

Q. What experimental design principles mitigate systematic errors in evaluating the biological activity of this compound derivatives?

- Methodological Answer : To address batch-to-batch variability, use orthogonal analytical methods (e.g., HPLC-UV and -NMR) for purity validation. In biological assays, include positive/negative controls and replicate experiments to distinguish compound-specific effects from artifacts. For cytotoxicity studies, employ multiple cell lines and dose-response curves to assess selectivity .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the stability of this compound under acidic or oxidative conditions?

- Methodological Answer : Stability studies under controlled pH (e.g., buffer solutions) and temperature, monitored via accelerated degradation tests (e.g., 40°C/75% RH), identify degradation pathways. LC-MS/MS detects decomposition products, while Arrhenius kinetics models extrapolate shelf-life. Conflicting data may arise from trace metal impurities; thus, chelating agents (e.g., EDTA) are recommended in reaction buffers .

Application in Drug Discovery

Q. What computational tools predict the bioavailability and toxicity profiles of this compound-based drug candidates?

- Methodological Answer : QSAR models trained on ADMET datasets predict logP, solubility, and cytochrome P450 interactions. Molecular docking (e.g., AutoDock Vina) screens for off-target binding, while ProTox-II assesses hepatotoxicity. Experimental validation via Caco-2 permeability assays and microsomal stability tests complements computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.